Functional Outcome Differentiation: Enables >4,000-Fold DAT Selectivity vs. GBR-12935's 20- to 100-Fold Selectivity
The key functional differentiation of 1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane is its role as the critical intermediate for synthesizing LR-1111, a compound with >4,000-fold selectivity for the dopamine transporter (DAT) relative to the serotonin transporter (SERT) and norepinephrine transporter (NET). This is a dramatic increase in selectivity compared to the parent piperazine compound, GBR-12935, which exhibits only 20- to 100-fold selectivity for DAT over SERT and NET [1]. The diazepane scaffold, specifically the homopiperazine ring expansion, is the primary driver of this enhanced selectivity [2].
| Evidence Dimension | Selectivity Ratio (DAT IC50 vs. SERT/NET IC50) |
|---|---|
| Target Compound Data | >4,000-fold (for downstream product LR-1111 synthesized from this intermediate) |
| Comparator Or Baseline | GBR-12935: 20- to 100-fold |
| Quantified Difference | Minimum 40-fold increase, maximum 200-fold increase in selectivity |
| Conditions | In vitro competitive binding and reuptake assays in rat brain synaptosomes and HEK293 cells expressing human transporters |
Why This Matters
For procurement, selecting this specific diazepane intermediate is essential for accessing a molecular scaffold that yields a >40-fold improvement in target selectivity over the piperazine-based comparator.
- [1] Rothman, R. B., Lewis, B., Dersch, C., Xu, H., Radesca, L., De Costa, B. R., ... & Akunne, H. C. (1993). Identification of a GBR12935 homolog, LR1111, which is over 4,000-fold selective for the dopamine transporter, relative to serotonin and norepinephrine transporters. Synapse, 14(1), 34-39. View Source
- [2] Wikipedia. (2025). LR-1111. Retrieved June 6, 2025, from Wikipedia. View Source
